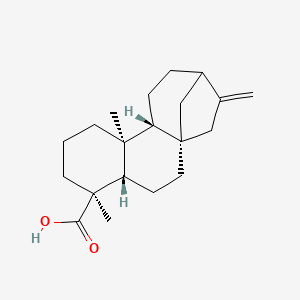

Isocunabic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Argyrophilic acid is a bioactive chemical.

Análisis De Reacciones Químicas

Acid-Base Reactions

Isocyanic acid (HNCO) exhibits weak acidic properties with a pKa of ~3.7 . Its acid-base behavior involves:

Hydrolysis

HNCO hydrolyzes in water to form carbon dioxide and ammonia:

HNCO+H2O→CO2+NH3

Protonation/Deprotonation

Protonation of the cyanate anion (NCO⁻) yields HNCO:

H++NCO−→HNCO

Deprotonation in aqueous solutions generates the cyanate ion:

HNCO↔H++NCO−

Polymerization and Oligomerization

Concentrated HNCO rapidly polymerizes above −20°C:

Trimerization

Thermal decomposition of cyanuric acid (C₃H₃N₃O₃) produces HNCO, which reversibly trimerizes under warm conditions:

C3H3N3O3↔3HNCO

This equilibrium is critical in urea synthesis and cyanuric acid formation .

Cyamelide Formation

At high concentrations, HNCO forms cyamelide (a polymer) alongside cyanuric acid .

Reactions with Amines

HNCO reacts with amines via carbamylation :

HNCO+RNH2→RNHC(O)NH2

Excess HNCO leads to allophanate formation :

RNHC(O)NH2+HNCO→RNH-C(O)-N-C(O)-NH2

Addition Reactions

HNCO adds across electron-rich double bonds (e.g., vinylethers) to form isocyanates:

HNCO+CH2=CHOR→R-O-CH2CH2NCO

Reaction with Propargyl Radicals (C₃H₃)

Quantum-chemical studies reveal two pathways :

| Mechanism | Products | Activation Barrier |

|---|---|---|

| H-abstraction | C₃H₄ + NCO | 23–25 kcal/mol |

| Addition | C₄H₄NO intermediates | 23–26 kcal/mol |

Decomposition of intermediates yields:

-

PR10 : HCCCH₂NH + CO

-

PR9 : H₂CCCHN + COH

-

PR7 : H₂CCCCO + NH₂

Rate constants for bimolecular channels (e.g., HNCO + C₃H₃ → HCCCH₂NH + CO) show pressure-dependent behavior, with values decreasing from ~1×10⁻¹⁹ cm³ molecule⁻¹ s⁻¹ at 7.6 Torr to ~8×10⁻²² cm³ molecule⁻¹ s⁻¹ at 76,000 Torr .

Reactions with Other Radicals

| Radical | Rate Constant (298 K) | Lifetime |

|---|---|---|

| OH | ≤0.7×10⁻¹⁵ cm³ molecule⁻¹ s⁻¹ | >25 years |

| Cl | ≤0.7×10⁻¹⁵ cm³ molecule⁻¹ s⁻¹ | >25 years |

| NO₃ | ≤0.7×10⁻¹⁵ cm³ molecule⁻¹ s⁻¹ | >25 years |

| O₃ | ≤0.7×10⁻¹⁵ cm³ molecule⁻¹ s⁻¹ | >25 years |

These slow reactions indicate minimal atmospheric loss under ambient conditions .

Thermochemical Data

Key reaction enthalpies from NIST WebBook :

| Reaction | ΔrH° (kJ/mol) | Method |

|---|---|---|

| CNO⁻ + H+ → HNCO | 1427.5 ± 2.6 | D-EA |

| HNCO + HNCO → (HNCO)₂ | 180 ± 13 | N/A |

| HNCO + (CAS 67131-48-0) → Product | 243 ± 9.2 | N/A |

Propiedades

Número CAS |

20316-84-1 |

|---|---|

Fórmula molecular |

C20H30O2 |

Peso molecular |

302.5 g/mol |

Nombre IUPAC |

(1S,4S,5S,9S,10R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |

InChI |

InChI=1S/C20H30O2/c1-13-11-20-10-7-15-18(2,16(20)6-5-14(13)12-20)8-4-9-19(15,3)17(21)22/h14-16H,1,4-12H2,2-3H3,(H,21,22)/t14?,15-,16-,18+,19-,20+/m0/s1 |

Clave InChI |

NIKHGUQULKYIGE-JSQCUCEHSA-N |

SMILES |

CC12CCCC(C1CCC34C2CCC(C3)C(=C)C4)(C)C(=O)O |

SMILES isomérico |

C[C@@]12CCC[C@]([C@H]1CC[C@]34[C@H]2CC[C@H](C3)C(=C)C4)(C)C(=O)O |

SMILES canónico |

CC12CCCC(C1CCC34C2CCC(C3)C(=C)C4)(C)C(=O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

argyrophilic acid ent-kaur-16-en-19-oic acid kaur-16-en-19-oic acid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.